3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
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Overview
Description
Pyrimido[4,5-b]quinolines are a class of compounds that have been studied for their potential applications in medicinal chemistry . They are structurally similar to purines and isomeric to pteridines, compounds that make up nucleic and folic acids .
Synthesis Analysis
Pyrimido[4,5-b]quinolines can be synthesized via a multicomponent reaction of 1,3 diketones (like dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil, and aromatic aldehyde, through mechanochemical synthesis using a ball-mill . Another method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinolines involves a fused ring system containing a pyrimidine ring and a quinoline ring .Chemical Reactions Analysis
In the synthesis of pyrimido[4,5-b]quinolines, the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization . The reaction is sensitive to the presence of traces of water in the reaction mixture .Scientific Research Applications
Geometrical Change in Flavoenzyme Models
A study by Kawai, Kunitomo, and Ohno (1996) focused on a flavoenzyme model compound similar in structure to the one you're interested in. They discovered that the lengths of the conjugated bonds in the compound, which are crucial for redox reactions, significantly change due to hydrogen bonding at the pyrimidine ring. This finding could have implications for designing enzyme mimics and understanding their interaction with substrates in scientific research (Kawai, Kunitomo, & Ohno, 1996).
Synthesis of Pyrimidoquinoline Derivatives
Damavandi and Sandaroos (2012) reported on the synthesis of Pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives through a one-pot condensation process. This synthesis utilizes a Ti complex in toluene under reflux conditions, demonstrating a method for constructing complex pyrimidoquinoline frameworks that could be of interest in materials science and organic chemistry research (Damavandi & Sandaroos, 2012).
Corrosion Inhibition by Pyrimidoquinolinediones
Research by Verma et al. (2016) explored the use of Arylpyrimido-[4,5-b]quinoline-diones as corrosion inhibitors for mild steel in acidic environments. Their findings suggest that these compounds can effectively prevent corrosion through adsorption onto the steel surface, potentially offering a new class of materials for corrosion protection in industrial applications (Verma et al., 2016).
Oxidation of Amines by Pyrimidoquinoline Diones
A study conducted by Yoneda et al. (1979) demonstrated that Pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione (5-deazaflavin) can oxidize amines to carbonyl compounds under aqueous conditions. This reaction, which is efficiently recycled, showcases the potential of pyrimidoquinoline diones in synthetic organic chemistry, particularly in the oxidation of amines to useful intermediates (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979).
Multicomponent Synthesis in Ionic Liquids
Ji et al. (2008) described the synthesis of pyrimido[4,5-b]quinoline derivatives through a multicomponent reaction in ionic liquid. This approach highlights the versatility of pyrimidoquinoline compounds in synthesizing diverse heterocyclic structures under environmentally benign conditions, contributing to the field of green chemistry (Ji et al., 2008).
Future Directions
Properties
IUPAC Name |
3-butyl-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4/c1-3-4-13-25-20(14-9-11-15(12-10-14)26(29)30)23-21-18(22(25)28)19(27)16-7-5-6-8-17(16)24(21)2/h5-12H,3-4,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNKKFEQOQDLYMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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